molecular formula C11H14N2 B13256437 5-Amino-5-phenylpentanenitrile

5-Amino-5-phenylpentanenitrile

Cat. No.: B13256437
M. Wt: 174.24 g/mol
InChI Key: GYGKWTPZFJWULK-UHFFFAOYSA-N
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Description

5-Amino-5-phenylpentanenitrile is an organic compound characterized by the presence of an amino group, a phenyl group, and a nitrile group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5-phenylpentanenitrile can be achieved through several methods. One common approach involves the reaction of 5-phenylpentanenitrile with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-phenylpentanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-Amino-5-phenylpentanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-5-phenylpentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-5-phenylpentanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    5-Amino-5-phenylpentanol: Similar structure but with a hydroxyl group instead of a nitrile group.

    5-Amino-5-phenylpentanone: Similar structure but with a ketone group instead of a nitrile group.

Uniqueness

5-Amino-5-phenylpentanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

5-amino-5-phenylpentanenitrile

InChI

InChI=1S/C11H14N2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8,13H2

InChI Key

GYGKWTPZFJWULK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCC#N)N

Origin of Product

United States

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